8-Methylquinoline-4-carboxylic acid
Overview
Description
8-Methylquinoline-4-carboxylic acid (8-MQC) is an organic compound that has been studied extensively in the scientific community due to its ability to interact with proteins and other molecules. 8-MQC has a wide variety of applications in scientific research, ranging from its use as a biochemical reagent to its potential as a therapeutic agent.
Scientific Research Applications
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Synthesis of Quinolines
- Field : Synthetic Organic Chemistry
- Application : Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used in the synthesis of a variety of chemical compounds .
- Method : There are several methods for the synthesis of quinolines, including microwave-assisted processes, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- Results : The synthesis methods have been optimized for efficiency and yield .
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Anticancer Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential in various applications, including cancer research.
- Method : Molecular hybridization is a valuable drug design strategy that can enhance the inhibitory potency of quinolines .
- Results : Several promising anti-inflammatory and antitumor therapeutics are built on this structure .
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Antioxidant Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential antioxidant activity .
- Method : The antioxidant activity of quinoline derivatives can be evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
- Results : Several quinoline derivatives have shown promising antioxidant activity .
-
Anti-Inflammatory Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential anti-inflammatory activity .
- Method : The anti-inflammatory activity of quinoline derivatives can be evaluated using various in vivo models such as carrageenan-induced paw edema model, cotton pellet granuloma model, etc .
- Results : Several quinoline derivatives have shown promising anti-inflammatory activity .
-
Antimalarial Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential antimalarial activity .
- Method : The antimalarial activity of quinoline derivatives can be evaluated using various in vitro assays such as the SYBR Green I-based fluorescence assay .
- Results : Several quinoline derivatives have shown promising antimalarial activity .
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Anti-SARS-CoV-2 Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential anti-SARS-CoV-2 activity .
- Method : The anti-SARS-CoV-2 activity of quinoline derivatives can be evaluated using various in vitro assays such as plaque reduction neutralization test (PRNT), pseudovirus entry assay, etc .
- Results : Several quinoline derivatives have shown promising anti-SARS-CoV-2 activity .
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Antituberculosis Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential antituberculosis activity .
- Method : The antituberculosis activity of quinoline derivatives can be evaluated using various in vitro assays .
- Results : Several quinoline derivatives have shown promising antituberculosis activity .
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential antimicrobial activity .
- Method : The antimicrobial activity of quinoline derivatives can be evaluated using various in vitro assays .
- Results : Several quinoline derivatives have shown promising antimicrobial activity .
-
Anticonvulsant Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential anticonvulsant activity .
- Method : The anticonvulsant activity of quinoline derivatives can be evaluated using various in vivo models .
- Results : Several quinoline derivatives have shown promising anticonvulsant activity .
-
Cardiovascular Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential cardiovascular activity .
- Method : The cardiovascular activity of quinoline derivatives can be evaluated using various in vivo models .
- Results : Several quinoline derivatives have shown promising cardiovascular activity .
-
Anti-plasmodial Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential anti-plasmodial activity .
- Method : The anti-plasmodial activity of quinoline derivatives can be evaluated using various in vitro assays .
- Results : Several quinoline derivatives have shown promising anti-plasmodial activity .
-
Antibacterial Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential antibacterial activity .
- Method : The antibacterial activity of quinoline derivatives can be evaluated using various in vitro assays .
- Results : Several quinoline derivatives have shown promising antibacterial activity .
properties
IUPAC Name |
8-methylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYOJAIEQCUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615751 | |
Record name | 8-Methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinoline-4-carboxylic acid | |
CAS RN |
816448-09-6 | |
Record name | 8-Methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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